molecular formula C23H17ClO3 B11155181 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11155181
M. Wt: 376.8 g/mol
InChI Key: DPJRJRLMWSNNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C23H17ClO3 and a molecular weight of 376.843 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 6-chloro-4-phenyl-2H-chromen-2-one with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or deoxygenated products.

Scientific Research Applications

6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 3-methylbenzyl group can influence the compound’s interaction with molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C23H17ClO3

Molecular Weight

376.8 g/mol

IUPAC Name

6-chloro-7-[(3-methylphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C23H17ClO3/c1-15-6-5-7-16(10-15)14-26-22-13-21-19(11-20(22)24)18(12-23(25)27-21)17-8-3-2-4-9-17/h2-13H,14H2,1H3

InChI Key

DPJRJRLMWSNNSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.